N-(1-Naphthylmethyl)methacrylamide
Description
N-(1-Naphthylmethyl)methacrylamide is a methacrylamide derivative featuring a 1-naphthylmethyl substituent attached to the methacrylamide backbone. This structure confers unique aromatic and hydrophobic properties due to the bulky naphthalene moiety. While direct studies on this compound are scarce in the provided evidence, its structural analogs—particularly N-(2-hydroxypropyl)methacrylamide (HPMA) and other functionalized methacrylamides—are extensively researched for biomedical and materials science applications.
Properties
CAS No. |
137824-05-6 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-methyl-N-(naphthalen-1-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H15NO/c1-11(2)15(17)16-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,1,10H2,2H3,(H,16,17) |
InChI Key |
ROGSUAJEEQJIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Naphthylmethyl)methacrylamide typically involves the reaction of methacryloyl chloride with N-(1-naphthylmethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthylmethyl)methacrylamide undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Substitution Reactions: The naphthylmethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Polymers and Copolymers: Formed through polymerization.
Substituted Derivatives: Formed through electrophilic aromatic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
N-(1-Naphthylmethyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of N-(1-Naphthylmethyl)methacrylamide primarily involves its ability to undergo polymerization and form stable polymers. The naphthylmethyl group provides additional stability and unique properties to the resulting polymers. The molecular targets and pathways involved in its action are related to its interaction with initiators and other monomers during the polymerization process.
Comparison with Similar Compounds
Comparison with Similar Methacrylamide Derivatives
Structural and Functional Differences
The table below highlights key structural features, applications, and properties of N-(1-Naphthylmethyl)methacrylamide and related compounds:
Key Research Findings
N-(2-Hydroxypropyl)methacrylamide (HPMA)
- Applications: Conjugated with doxorubicin (DOX) and galactosamine for liver-targeted chemotherapy, showing dose-dependent pharmacokinetics in mice . Forms biodegradable nanogels for controlled drug release .
- Properties: Non-immunogenic and biocompatible, with prolonged circulation times .
N-(3-Aminopropyl)methacrylamide (APMA)
- Applications :
- Properties :
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)
- Applications :
N-(4-Nitrophenyl)methacrylamide
This compound (Inference)
- Potential Applications: The naphthyl group’s hydrophobicity and aromaticity suggest utility in hydrophobic drug carriers or π-π stacking-driven self-assembly. May serve as a structural monomer in optoelectronic polymers, similar to carbazole-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
